5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine
Overview
Description
5-Benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine, also known as 5-benzoylthiophen-2-amine, is a heterocyclic compound with a thiophene ring structure. It is an aromatic compound composed of an amine group, a benzoyl group, and a pyridine ring. It is a colorless solid that is soluble in various organic solvents and has a molar mass of 259.32 g/mol. 5-benzoylthiophen-2-amine has various applications in organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
Reactivity in Heterocyclic Chemistry
5-Benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine demonstrates significant reactivity in heterocyclic chemistry. Vernin et al. (1976) described the aprotic decomposition of related amines in heteroaromatic solvents, noting the formation of heteroaryl-isoxazoles, a class of compounds which includes structures similar to 5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine (Vernin et al., 1976).
Synthesis and Antimicrobial Studies
The compound's synthesis and potential antimicrobial applications were explored by Tayade et al. (2012). They synthesized similar compounds and evaluated their structure through various spectral data, indicating the compound’s relevance in pharmaceutical and medicinal chemistry (Tayade et al., 2012).
Insecticidal and Antibacterial Potential
A study by Deohate and Palaspagar (2020) on related pyrimidine-linked pyrazole heterocyclics highlighted their insecticidal and antibacterial potential. This research suggests that compounds structurally similar to 5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine could be explored for similar biological activities (Deohate & Palaspagar, 2020).
Structural Characterization in Medicinal Chemistry
Elgemeie et al. (2017) synthesized and characterized compounds similar to 5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine. Their research contributed to understanding the structure and potential medicinal applications of such compounds (Elgemeie et al., 2017).
Generation of Structurally Diverse Libraries
Roman (2013) utilized a ketonic Mannich base derived from a related compound to generate a diverse library of compounds. This study highlights the versatility and potential of 5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine in synthesizing a wide range of chemical structures (Roman, 2013).
Synthesis of Polyheterocyclic Compounds
A 2022 study by Morales-Salazar et al. demonstrated the synthesis of polyheterocyclic compounds using a process involving related compounds. This work exemplifies the compound's application in advanced organic synthesis (Morales-Salazar et al., 2022).
properties
IUPAC Name |
[5-(dimethylamino)-4-pyridin-3-ylthiophen-2-yl]-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-20(2)18-15(14-9-6-10-19-12-14)11-16(22-18)17(21)13-7-4-3-5-8-13/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMRPVGIVKBUSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(S1)C(=O)C2=CC=CC=C2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.